molecular formula C9H9Cl6N3S B14704373 s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)-

s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)-

Cat. No.: B14704373
M. Wt: 404.0 g/mol
InChI Key: XSXWFPQQFWOWLI-UHFFFAOYSA-N
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Description

s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)- is a derivative of s-triazine, a six-membered heterocyclic aromatic ring containing three nitrogen atoms at positions 1, 3, and 5.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)- typically involves the nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with isobutylthiol. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms with isobutylthio groups .

  • Step 1: Preparation of Cyanuric Chloride:
    • Cyanuric chloride is synthesized by the trimerization of cyanogen chloride.
    • Reaction conditions: Cyanogen chloride is heated in the presence of a catalyst.
  • Step 2: Nucleophilic Substitution:
    • Cyanuric chloride is reacted with isobutylthiol.
    • Reaction conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at a temperature of 0°C to room temperature.
    • The product is then purified by recrystallization.

Industrial Production Methods: Industrial production of s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)- undergoes various chemical reactions, including:

  • Nucleophilic Substitution:
    • Common reagents: Nucleophiles such as amines, alcohols, and thiols.
    • Conditions: Typically carried out in organic solvents at varying temperatures depending on the nucleophile.
  • Oxidation:
    • Common reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
    • Conditions: Reactions are carried out under controlled temperatures to avoid over-oxidation.
  • Reduction:
    • Common reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
    • Conditions: Reactions are carried out in anhydrous solvents to prevent hydrolysis.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can lead to the formation of amine-substituted triazines, while oxidation can yield sulfoxides or sulfones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)- can be compared with other similar compounds to highlight its uniqueness:

Conclusion

s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)- is a versatile compound with significant potential in various fields. Its unique chemical properties and ability to undergo various reactions make it a valuable building block for the synthesis of more complex molecules. Its applications in chemistry, biology, medicine, and industry further highlight its importance in scientific research and industrial production.

Properties

Molecular Formula

C9H9Cl6N3S

Molecular Weight

404.0 g/mol

IUPAC Name

2-(2-methylpropylsulfanyl)-4,6-bis(trichloromethyl)-1,3,5-triazine

InChI

InChI=1S/C9H9Cl6N3S/c1-4(2)3-19-7-17-5(8(10,11)12)16-6(18-7)9(13,14)15/h4H,3H2,1-2H3

InChI Key

XSXWFPQQFWOWLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

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